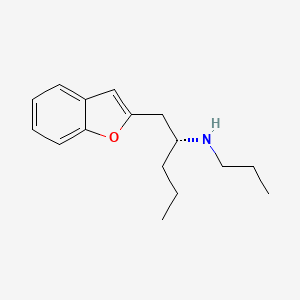

![molecular formula C10H9N3 B1600252 [2,3'-Bipyridin]-6-amine CAS No. 39883-47-1](/img/structure/B1600252.png)

[2,3'-Bipyridin]-6-amine

Descripción general

Descripción

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

-

Coordination Chemistry and Supramolecular Chemistry

- 2,2’-Bipyridine, a closely related compound, is one of the most commonly used ligands in coordination chemistry . Coordination compounds incorporating this ligand have played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions, the bonding, photochemistry, photophysics, and electrochemistry of metal complexes . As a bidentate metal-binding domain, it has also found widespread application as a scaffold in supramolecular and metallosupramolecular chemistry .

-

Synthesis of Derivatives

-

Construction of Metal–Organic Frameworks (MOFs)

-

Tuning the Interpenetration of Metal–Organic Frameworks

- A cyano-containing 2-connected ligand, 4- (6- (4-cyanophenyl)- [2,3’-bipyridin]-4-yl)benzoic acid (HL1), was used to construct two novel MOFs ([Co (L1)2] and [Zn (L1)2]), and as a result, two two-fold interpenetrated MOFs were obtained . Both interpenetrated MOFs possess quasi-hexagonal channels and reveal good CO2 gas adsorption capacities at 273 K, attributable to the nitrile groups in the frameworks of MOFs . In contrast to CO2, both interpenetrated MOFs only have very low N2 gas adsorption capacities at 77 K, suggesting potential application in gas separation .

-

Catalytic Oxygen Evolution from Manganese Complexes

- There is great interest in developing Mn water-splitting catalysts due to low cost, abundance, and relevance to the oxygen-evolving complex (OEC) . Three ligands with highly donating pyridine alkoxide moieties, including “bipy-alkH” (2-([2,2’-bipyridin]-6-yl)propan-2-ol), have been screened with Mn for oxygen-evolution catalysis . Complexes with the ligand bipy-alkH were shown to evolve O2 when driven by Oxone . The catalytic mixture generated from the precursor complex Mn(bipy-alkH)Cl2 retained activity in unbuffered solution beyond 160 hours .

-

Nanotechnology

- While not specific to “[2,3’-Bipyridin]-6-amine”, nanotechnology is a field where similar compounds could potentially be used . The applications of nanotechnology commonly incorporate industrial, medicinal, and energy uses . These include more durable construction materials, therapeutic drug delivery, and higher density hydrogen fuel cells that are environmentally friendly .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-pyridin-3-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQWUPODTLEQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468974 | |

| Record name | [2,3'-Bipyridin]-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,3'-Bipyridin]-6-amine | |

CAS RN |

39883-47-1 | |

| Record name | [2,3'-Bipyridin]-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

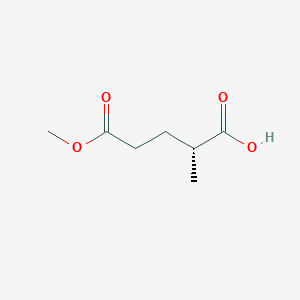

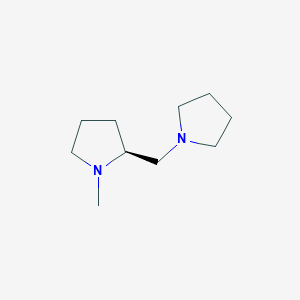

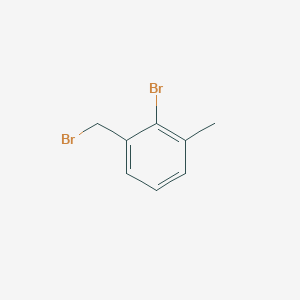

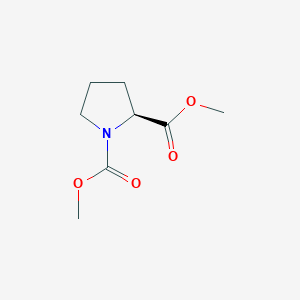

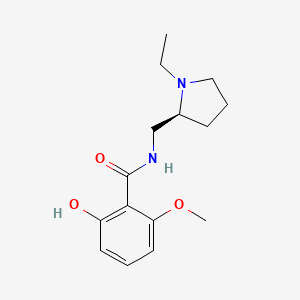

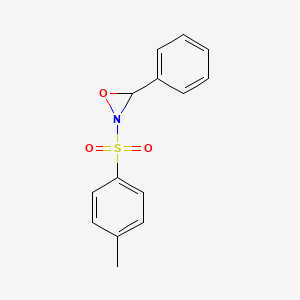

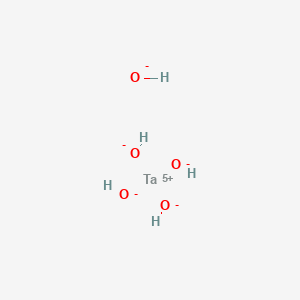

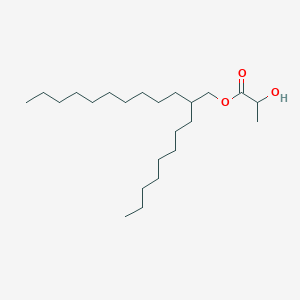

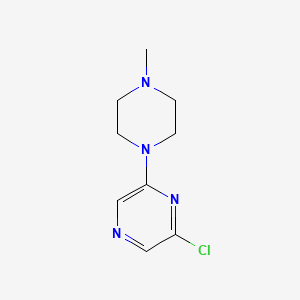

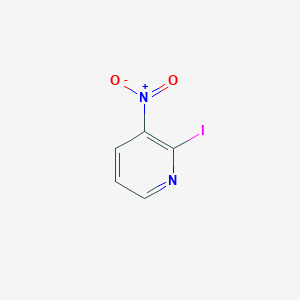

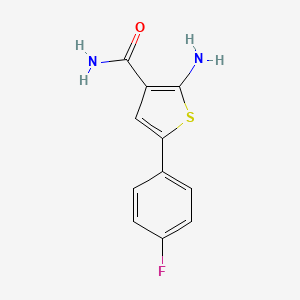

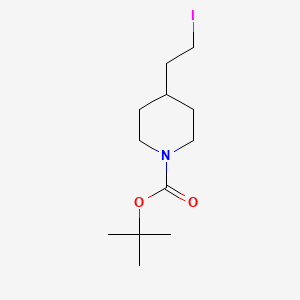

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.